5-Chloro-2-ethoxy-1,3-dimethylbenzene
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Overview
Description
5-Chloro-2-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethoxy-1,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine, ethoxy, or methyl groups can be replaced by other substituents.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Depending on the substituent introduced, products can include 5-bromo-2-ethoxy-1,3-dimethylbenzene, 5-nitro-2-ethoxy-1,3-dimethylbenzene, etc.
Oxidation: Products can include 5-chloro-2-ethoxy-1,3-dimethylbenzaldehyde or 5-chloro-2-ethoxy-1,3-dimethylbenzoic acid.
Reduction: The major product is 2-ethoxy-1,3-dimethylbenzene.
Scientific Research Applications
5-Chloro-2-ethoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-ethoxy-1,3-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-ethoxy-1,3-dimethoxybenzene: Similar in structure but with methoxy groups instead of methyl groups.
2-Ethoxy-1,3-dimethylbenzene: Lacks the chlorine substituent.
5-Bromo-2-ethoxy-1,3-dimethylbenzene: Similar but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-ethoxy-1,3-dimethylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (chlorine) groups allows for a diverse range of chemical transformations and applications.
Properties
IUPAC Name |
5-chloro-2-ethoxy-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSDZXLSIEHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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